molecular formula C12H10FNO B13220149 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 2059975-53-8

3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13220149
CAS No.: 2059975-53-8
M. Wt: 203.21 g/mol
InChI Key: IRSSCQCZYLCLCT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 1, a 3-fluorophenyl group at position 3, and a formyl group at position 2. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Properties

CAS No.

2059975-53-8

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10FNO/c1-14-6-5-11(12(14)8-15)9-3-2-4-10(13)7-9/h2-8H,1H3

InChI Key

IRSSCQCZYLCLCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: 3-(3-Aminophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituent Positions Electronic Effects Biological Relevance
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Pyrrole 1-Me, 3-(3-FPh), 2-CHO Moderate EWG (F), Moderate EDG (Me) Kinase inhibition (hypothesized)
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Pyrrole 3-(2-FPh), 5-CHO Stronger EDG (no Me) Unspecified, improved synthesis
3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Pyrazole 4-CHO, 3-(3-FPh) Strong EWG (pyrazole N) Higher polarity, potential kinase binding
DDU86439 Indazole 3-(3-FPh), 1H-indazole Enhanced π-stacking (bicyclic) Trypanosoma growth inhibition (EC50 = 6.9 µM)
YPC-21817 Imidazopyridazine 3-(3-FPh), 4-Et-piperazine Long alkyl chain (solubility) Pan-Pim kinase inhibitor

Substituent Position and Electronic Effects

  • Fluorophenyl Position: The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl in 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde .
  • Methyl vs. Hydrogen at Position 1 : The methyl group in the target compound increases steric bulk and lipophilicity compared to unmethylated pyrroles (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde). This modification may improve metabolic stability and membrane permeability .
  • Heterocycle Core : Pyrazole derivatives (e.g., 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde ) exhibit stronger electron-withdrawing effects due to adjacent nitrogen atoms, increasing polarity and reducing bioavailability compared to pyrrole-based analogs.

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by various studies and data.

The structure of this compound can be represented as follows:

  • Molecular Formula : C12H10FNO
  • Molecular Weight : 219.22 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, a study on pyrrole-based compounds showed that certain derivatives had promising activity against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound's structural features contribute to its interaction with biological targets involved in tumor progression.

  • IC50 Values : Various pyrrole derivatives have demonstrated IC50 values ranging from 0.065 to 9.4 µmol/L against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

Pyrrole compounds have also been noted for their antimicrobial properties. A series of studies highlighted that certain pyrrole derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
Pyrrole A3.125Staphylococcus aureus
Pyrrole B12.5Escherichia coli

These findings suggest that modifications in the pyrrole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored in various studies. Compounds containing the pyrrole ring have shown effectiveness in reducing inflammation markers in vitro.

Case Studies

  • Antitumor Evaluation : A study evaluated the effects of a series of pyrrole derivatives on A549 lung cancer cells, revealing that some compounds significantly inhibited cell proliferation and induced apoptosis .
  • Antimicrobial Screening : In another study, pyrrolyl benzamide derivatives were tested against common bacterial strains, showing MIC values lower than traditional antibiotics like ciprofloxacin .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrrole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA, disrupting replication processes.

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